1-(4-乙基苯基)乙胺盐酸盐

描述

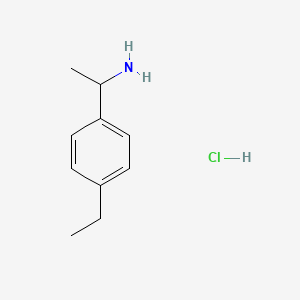

1-(4-Ethylphenyl)ethanamine hydrochloride is a chemical compound with the empirical formula C10H16ClN and a molecular weight of 185.69 . It is provided as a solid form .

Molecular Structure Analysis

The molecular structure of 1-(4-Ethylphenyl)ethanamine hydrochloride can be represented by the SMILES stringNC(C)C(C=C1)=CC=C1CC.[H]Cl . The InChI key for this compound is VVCCRPRAEAGOHX-UHFFFAOYSA-N .

科学研究应用

抗阿米巴活性和细胞毒性

- Zaidi 等人 (2015) 的一项研究重点是合成具有 N-取代乙胺的查耳酮,该查耳酮对溶组织内阿米巴 HM1: IMSS 菌株表现出显着的抗阿米巴活性。这项研究突出了 N-取代乙胺化合物在治疗阿米巴感染中的潜在用途。此外,在 A549 肺癌细胞上评估了这些化合物的细胞毒性,证明了它们在癌症研究中的潜力 (Zaidi 等人,2015)。

杀菌剂和缓蚀性能

- Walter 和 Cooke (1997) 进行的研究引入了 2-(癸基硫代)乙胺盐酸盐作为一种多功能杀菌剂。它对细菌、真菌和藻类表现出广谱活性,并具有生物膜和缓蚀性能。这表明它在冷却水系统和其他工业应用中的用途 (Walter & Cooke,1997)。

生物活性化合物的合成

- 使用乙胺衍生物探索了合成艾必复等生物活性化合物的可能性。例如,Shan、Weizheng 和 Bai-nian (2015) 报道了一种使用乙胺衍生物合成艾必复(一种用于治疗牛皮癣的药物)的新型合成方法。这表明乙胺衍生物在药物合成中的作用 (Shan、Weizheng 和 Bai-nian,2015)。

在催化和材料科学中的作用

- 在 Facchetti 等人 (2016) 的一项研究中,一种相关的化合物 2-氨甲基苯并[h]喹啉盐酸盐用于合成钳形钌催化剂以还原酮。这意味着它在催化过程和材料科学研究中的用途 (Facchetti 等人,2016)。

用于缓蚀的席夫碱配合物

- Das 等人 (2017) 调查了涉及乙胺衍生物的席夫碱配合物的合成和应用。他们探讨了它们作为低碳钢缓蚀剂的功效,展示了这些配合物在材料和腐蚀科学中的潜力 (Das 等人,2017)。

与组胺位点的相互作用

- Brandes 等人 (1987) 的一项研究调查了 N,N-二乙基-2-[(4-苯甲基)-苯氧基]乙胺盐酸盐与组胺位点的相互作用。这项研究提供了对乙胺衍生物潜在的神经和药理应用的见解 (Brandes 等人,1987)。

安全和危害

作用机制

Target of Action

The primary target of [1-(4-ethylphenyl)ethyl]amine hydrochloride, a derivative of phenethylamine, is the trace amine-associated receptor 1 (TAAR1) . TAAR1 plays a crucial role in the regulation of monoamine neurotransmission in the brain .

Mode of Action

[1-(4-ethylphenyl)ethyl]amine hydrochloride interacts with its target, TAAR1, by binding to it . This binding inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . The compound also releases norepinephrine and dopamine, similar to amphetamine . It induces acetylcholine release via a glutamate-mediated mechanism .

Biochemical Pathways

The compound affects the monoamine neurotransmission pathway . It is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . The compound’s action on TAAR1 and VMAT2 affects the downstream release and reuptake of monoamines, influencing neurotransmission .

Pharmacokinetics

It is known that a significant amount of orally ingested phenethylamine, a related compound, is metabolized in the small intestine by monoamine oxidase b (mao-b) and then aldehyde dehydrogenase (aldh), which converts it to phenylacetic acid . This suggests that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

The molecular and cellular effects of the compound’s action include the regulation of monoamine neurotransmission, which can have various effects depending on the specific monoamines involved . For example, increased dopamine release can lead to increased alertness and energy, while increased norepinephrine release can lead to increased heart rate and blood pressure .

Action Environment

For example, certain foods or medications could inhibit or enhance the activity of enzymes like MAO-B and ALDH, affecting the compound’s metabolism and thus its bioavailability and effects .

属性

IUPAC Name |

1-(4-ethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h4-8H,3,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCCRPRAEAGOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylphenyl)ethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080192.png)

![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080210.png)

![[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B3080278.png)

![3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine](/img/structure/B3080289.png)

![5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid](/img/structure/B3080303.png)